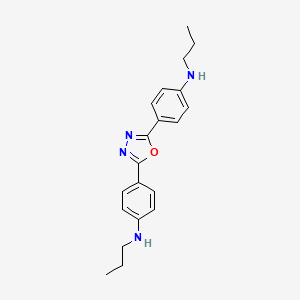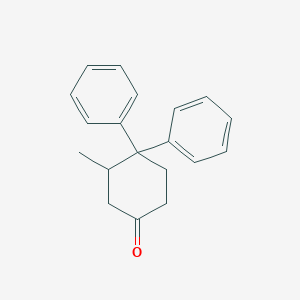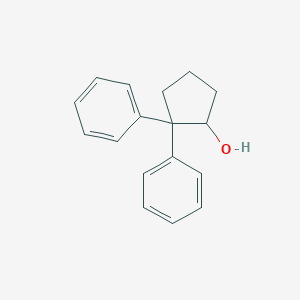![molecular formula C15H16N2 B14270030 N-[(Benzylideneamino)methyl]-N-methylaniline CAS No. 136465-32-2](/img/structure/B14270030.png)
N-[(Benzylideneamino)methyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzylideneamino)methyl]-N-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Benzylideneamino)methyl]-N-methylaniline can be synthesized through a Schiff base reaction, which involves the condensation of aniline and benzaldehyde. The reaction typically occurs under mild conditions and can be catalyzed by various agents. One efficient method employs Kinnow peel powder as a green catalyst, which provides an 85% yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is preferred to minimize chemical waste and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzylideneamino)methyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzylamine and benzaldehyde.
Aplicaciones Científicas De Investigación
N-[(Benzylideneamino)methyl]-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical processes
Mecanismo De Acción
The mechanism of action of N-[(Benzylideneamino)methyl]-N-methylaniline involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Benzylmethylamine: A related compound with a different functional group arrangement.
Uniqueness
N-[(Benzylideneamino)methyl]-N-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
136465-32-2 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-[(benzylideneamino)methyl]-N-methylaniline |
InChI |
InChI=1S/C15H16N2/c1-17(15-10-6-3-7-11-15)13-16-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Clave InChI |
LZEFEGLCUHOYJI-UHFFFAOYSA-N |
SMILES canónico |
CN(CN=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)


![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)


![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
